3-Chloro-4,5-difluoroaniline
Overview
Description
3-Chloro-4,5-difluoroaniline is an organic compound with the molecular formula C6H4ClF2N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms at the 3rd, 4th, and 5th positions, respectively. This compound is typically a white to yellow solid and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Chloro-4,5-difluoroaniline involves several steps:
Nitration Reaction: Starting with a suitable precursor, such as 2,4,5-trichloronitrobenzene, nitration is performed using a mixture of sulfuric acid and nitric acid.
Reduction Reaction: The nitro group is then reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.
Fluorination Reaction: The chlorinated intermediate is subjected to fluorination using an alkali metal fluoride, such as potassium fluoride, in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Final Reduction: The final step involves reducing any remaining nitro groups to amino groups, yielding this compound
Industrial Production Methods: Industrial production methods for this compound typically follow similar synthetic routes but are optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4,5-difluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine).
Oxidation and Reduction Reactions: It can be oxidized to form corresponding quinones or reduced to form different aniline derivatives.
Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride in DMSO.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products:
Substitution Products: Various substituted anilines.
Oxidation Products: Quinones.
Reduction Products: Different aniline derivatives.
Scientific Research Applications
3-Chloro-4,5-difluoroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents.
Industry: Used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Chloro-4,5-difluoroaniline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the substituents on the benzene ring. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with hydrophobic pockets in the target proteins .
Comparison with Similar Compounds
- 2-Chloro-4,6-difluoroaniline
- 2,4-Difluoroaniline
- 3,5-Dichloroaniline
Comparison:
- Uniqueness: 3-Chloro-4,5-difluoroaniline is unique due to the specific positioning of chlorine and fluorine atoms, which influences its reactivity and interaction with other molecules.
- Chemical Properties: Compared to its analogs, it has distinct boiling and melting points, solubility, and reactivity patterns .
Properties
IUPAC Name |
3-chloro-4,5-difluoroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBZXOUMFRXWGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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